molecular formula C7H6ClN3 B8758868 8-chloro-6-methylimidazo[1,2-a]pyrazine CAS No. 143591-86-0

8-chloro-6-methylimidazo[1,2-a]pyrazine

Cat. No.: B8758868
CAS No.: 143591-86-0
M. Wt: 167.59 g/mol
InChI Key: FXONOQAQNTUFFX-UHFFFAOYSA-N
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Description

8-chloro-6-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-6-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyrazine with an appropriate amine under acidic conditions to form the imidazo[1,2-a]pyrazine ring system. The reaction is usually carried out in the presence of a catalyst such as iodine or a transition metal catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-chloro-6-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyrazines, depending on the specific reagents and conditions used.

Scientific Research Applications

8-chloro-6-methylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-chloro-6-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyrazine derivatives

Uniqueness

8-chloro-6-methylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound in research and industry .

Properties

CAS No.

143591-86-0

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

8-chloro-6-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H6ClN3/c1-5-4-11-3-2-9-7(11)6(8)10-5/h2-4H,1H3

InChI Key

FXONOQAQNTUFFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CN=C2C(=N1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Pyridine (0.4 mL, 4.9 mmol) was added to a solution of 6-methyl-7H-imidazo[1,2-a]pyrazin-8-one (0.97 g, 6.5 mmol) in POCl3 (19 mL) and the reaction is stirred at 120° C. under N2 atmosphere for 4 h 30 min. The reaction is cooled to 60° C. and poured into 60 g of ice and stirred for 1 h. The solution is neutralized with NaOH (10%), extracted with CHCl3/IPA 9/1, dried with MgSO4 anh., filtered and concentrated. The crude product is purified by column chromatography using a gradient of (DCM/MeOH:99/1 to 95/5) to give 8-chloro-6-methyl-imidazo[1,2-a]pyrazine as a pale yellow solid (0.383 g, 35%).
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